molecular formula C18H15FN2O2 B4775695 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide

2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide

Cat. No. B4775695
M. Wt: 310.3 g/mol
InChI Key: UERAFXABXZGDTC-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide, also known as CFA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide involves the inhibition of tubulin polymerization, which is necessary for cell division. 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle.
Biochemical and Physiological Effects:
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide has been shown to have selective cytotoxicity towards cancer cells, with minimal effects on normal cells. This selectivity may be due to the higher rate of cell division in cancer cells, making them more susceptible to the effects of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide. 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide in lab experiments is its selectivity towards cancer cells, allowing for more targeted studies. However, one limitation is its relatively low water solubility, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

For 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide research include studying its efficacy in animal models, exploring its potential as a combination therapy with other anticancer agents, and developing more water-soluble derivatives for improved bioavailability. Additionally, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide may have potential applications in other fields, such as anti-inflammatory and anti-parasitic agents.

Scientific Research Applications

2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide has been studied for its potential as an anticancer agent. In vitro studies have shown that 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12-9-17(23-2)8-3-13(12)10-14(11-20)18(22)21-16-6-4-15(19)5-7-16/h3-10H,1-2H3,(H,21,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERAFXABXZGDTC-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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